4-Methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a pyrimidine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine in the presence of a base.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached to the piperazine ring through a Friedel-Crafts alkylation reaction, using a trifluoromethylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated derivatives, nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Pharmacology: It is used in pharmacological studies to investigate its effects on various biological targets, including enzymes and receptors.
Biochemistry: The compound is employed in biochemical assays to study its interactions with proteins and other biomolecules.
Industrial Applications: It is used in the development of new materials and chemical processes, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-Methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19F3N4 |
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Molecular Weight |
336.35 g/mol |
IUPAC Name |
4-methyl-6-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H19F3N4/c1-13-9-16(22-12-21-13)24-7-5-23(6-8-24)11-14-3-2-4-15(10-14)17(18,19)20/h2-4,9-10,12H,5-8,11H2,1H3 |
InChI Key |
KRIAOSYGPLCEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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